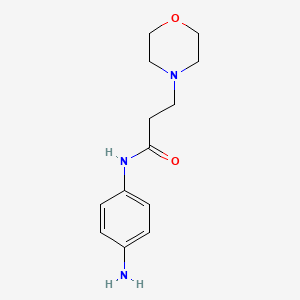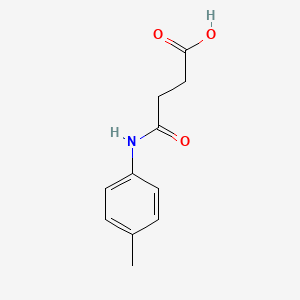
4-Oxo-4-(p-tolylamino)butanoic acid
Overview
Description
4-Oxo-4-(p-tolylamino)butanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structure Analysis
- 4-Oxo-4-(pyridin-3-ylamino)butanoic acid has been extensively studied for its molecular and crystal structures. Research by (Naveen et al., 2016) revealed detailed insights into its crystal structure, hydrogen bonding patterns, and three-dimensional supramolecular structure.
Applications in Nanofluidic Devices
- The compound has been used in the optical gating of synthetic ion channels in nanofluidic devices, showcasing its potential in controlled release, sensing, and information processing applications. This was demonstrated in research by (Ali et al., 2012).
Supramolecular Synthons in Crystals
- Investigations into N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have provided insights into the formation of supramolecular synthons in crystals. This study by (PrakashShet et al., 2018) highlighted the crystallographic and structural features of these compounds.
Formation of Supramolecular Hydrogels
- The compound has been used in the formation of supramolecular hydrogels, with varied microstructures and stability, as investigated by (Wu et al., 2007). This research demonstrated its potential in creating materials with controlled release properties.
Synthesis Methods
- Various studies have focused on the synthesis of 4-oxo-4-(p-tolylamino)butanoic acid and its derivatives. For instance, (Uguen et al., 2021) explored microwave-assisted synthesis methods for efficient production.
Biological and Pharmacological Studies
- In the realm of pharmacology and biology, research has been conducted on the synthesis and structural characterization of organotin(IV) complexes with 4-oxo-4-(thiazol-2-ylamino)butanoic acid, as examined by (Javed et al., 2015). This study provides insights into the potential medical applications of these complexes.
Properties
IUPAC Name |
4-(4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHAQFFMXQEGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350200 | |
| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37600-44-5 | |
| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


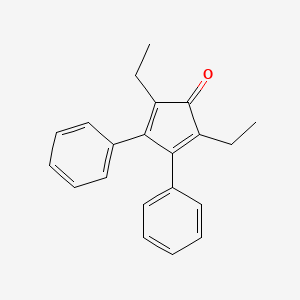
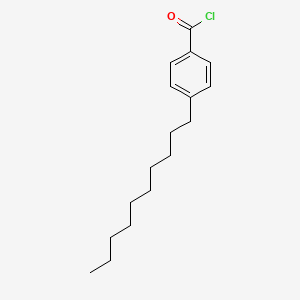

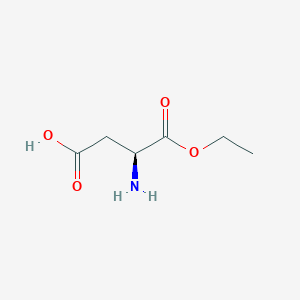

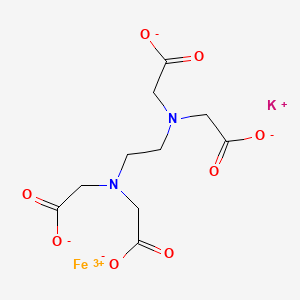

![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/no-structure.png)



![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

